molecular formula C28H30N2O6S B4948441 2-(Ethylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4948441
M. Wt: 522.6 g/mol
InChI Key: HVHJXJOPCWBFIH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the methoxyphenyl, nitrophenyl, and ethylsulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, an amine, and a nitroalkene under reflux conditions.

    Introduction of the ethylsulfanyl group: This step involves the nucleophilic substitution of an appropriate ethylsulfanyl reagent with the intermediate product.

    Methoxyphenyl and nitrophenyl group addition: These groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(Ethylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its diverse functional groups and biological activities.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels, while the methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar compounds to 2-(Ethylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives with different substituents. These compounds share a common hexahydroquinoline core but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples include:

    2-(Methylsulfanyl)ethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(Ethylsulfanyl)ethyl 7-(4-hydroxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfanylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6S/c1-4-37-13-12-36-28(32)25-17(2)29-23-15-20(18-8-10-22(35-3)11-9-18)16-24(31)27(23)26(25)19-6-5-7-21(14-19)30(33)34/h5-11,14,20,26,29H,4,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHJXJOPCWBFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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